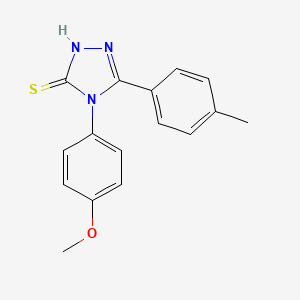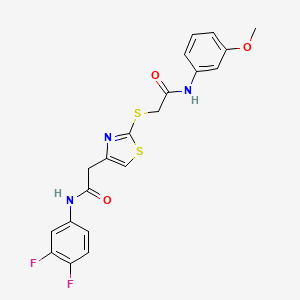
3-Cyclopropyl-1-isopropyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles . It is used for research purposes . The molecular formula of 3-Cyclopropyl-1-isopropyl-1H-pyrazole is C9H14N2 .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropyl-1-isopropyl-1H-pyrazole consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, one cyclopropyl group, and one isopropyl group . The molecular weight of this compound is 150.22 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyclopropyl-1-isopropyl-1H-pyrazole include a boiling point of 112-114℃ (8 Torr), a density of 1.215±0.06 g/cm3 (20 ºC 760 Torr), and a flash point of 126.9±11.7℃ . It is a solid compound .Applications De Recherche Scientifique
Synthesis and Reactivity
Synthetic Pathways
The synthesis of pyrazole derivatives, including those with cyclopropyl groups, often involves 1,3-dipolar cycloaddition reactions. For instance, Hamdi et al. (2005) described the regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols, yielding 3H-pyrazoles. This method highlights the versatility of cyclopropyl and pyrazole functionalities in synthesizing structurally diverse compounds with potential application in various fields of chemistry (Hamdi, Dixneuf, & Khemiss, 2005).
Functionalization and Reactivity
The reactivity of pyrazoles bearing a cyclopropyl group has been explored in palladium-catalyzed direct arylations. Sidhom et al. (2018) demonstrated that pyrazole derivatives with a cyclopropyl group at the C3-position could undergo palladium-catalyzed direct C4-arylations without decomposing the cyclopropyl unit. This finding opens pathways for the development of new synthetic methods and the functionalization of pyrazole derivatives (Sidhom, Soulé, Doucet, & Allouche, 2018).
Material Science and Catalysis
Catalytic Applications
Pyrazole derivatives have been investigated for their potential catalytic properties. For instance, the study by Korotkov et al. (2007) on the GaCl3-catalyzed insertion of diazene derivatives into the cyclopropane ring, leading to pyrazolidine derivatives, showcases the potential of pyrazole and cyclopropyl-containing compounds in catalysis and organic synthesis (Korotkov, Larionov, Hofmeister, Magull, & de Meijere, 2007).
Advanced Organic Chemistry and New Materials
Advanced Synthesis
The versatility of pyrazole derivatives, especially those with cyclopropyl groups, in synthesizing new materials is notable. Guesmi and Hamadi (2021) developed a regiospecific synthesis of 1H-pyrazole derivatives via 1,3-dipolar cycloaddition, utilizing ultrasound-assisted preparation to enhance yields. This approach could be pivotal in designing new materials and chemicals with specialized properties (Guesmi & Hamadi, 2021).
Safety and Hazards
Orientations Futures
The future directions for research on 3-Cyclopropyl-1-isopropyl-1H-pyrazole and other pyrazole derivatives could involve the development of greener and more economical synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in various fields .
Propriétés
IUPAC Name |
3-cyclopropyl-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-6-5-9(10-11)8-3-4-8/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRQHZSCGSZPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-[[3-[(4-methoxyphenyl)methyl]-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B2736364.png)



![[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2736375.png)
![5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2736376.png)
![N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide](/img/structure/B2736378.png)


![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736382.png)
![3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2736383.png)
![1-(3-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2736384.png)

![N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736386.png)